![molecular formula C22H16Br4O4 B14016325 2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid CAS No. 5449-82-1](/img/structure/B14016325.png)
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid is an organic compound that features a benzoic acid core substituted with two 3,5-dibromo-4-methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid typically involves the following steps:
Bromination: The starting material, 4-methoxybenzoic acid, undergoes bromination to introduce bromine atoms at the 3 and 5 positions.
Friedel-Crafts Alkylation: The brominated product is then subjected to Friedel-Crafts alkylation using benzyl chloride to introduce the benzylic group.
Oxidation: The benzylic group is oxidized to form the carboxylic acid functionality, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrogenated derivatives with reduced bromine content.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid involves its interaction with specific molecular targets. The bromine atoms and methoxy groups can participate in various biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromo-4-methoxybenzoic acid: Shares the dibromo and methoxy substituents but lacks the benzylic group.
4-Methoxyphenylboronic acid: Contains the methoxy group but differs in the boronic acid functionality.
3,5-Dibromobenzoic acid: Similar bromine substitution pattern but lacks the methoxy groups and benzylic group.
Uniqueness
2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid is unique due to its combination of bromine, methoxy, and benzylic groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5449-82-1 |
|---|---|
Fórmula molecular |
C22H16Br4O4 |
Peso molecular |
664.0 g/mol |
Nombre IUPAC |
2-[bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C22H16Br4O4/c1-29-20-15(23)7-11(8-16(20)24)19(13-5-3-4-6-14(13)22(27)28)12-9-17(25)21(30-2)18(26)10-12/h3-10,19H,1-2H3,(H,27,28) |
Clave InChI |
OSXSXEGOAAAEAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)C(C2=CC=CC=C2C(=O)O)C3=CC(=C(C(=C3)Br)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




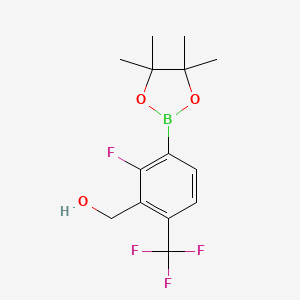
![Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14016281.png)

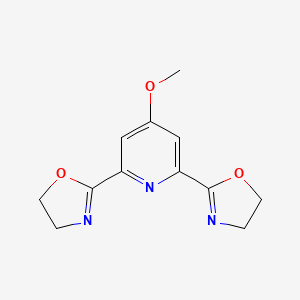
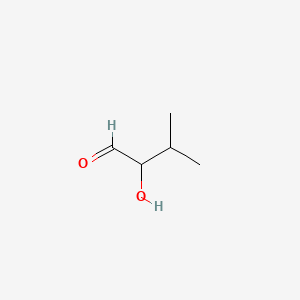

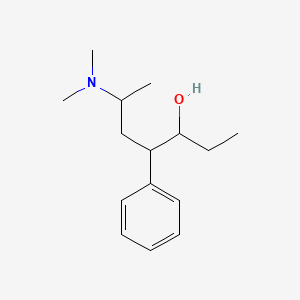
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)

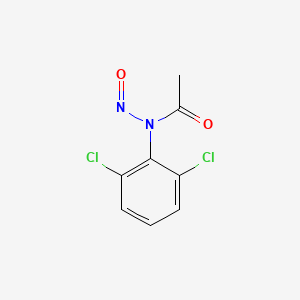
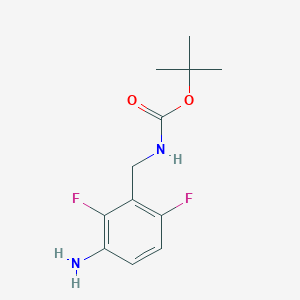
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
